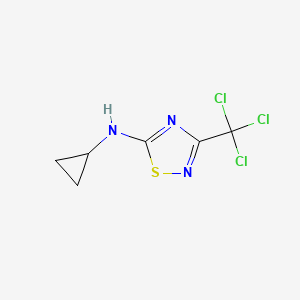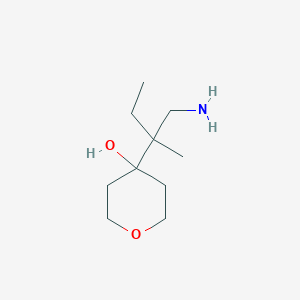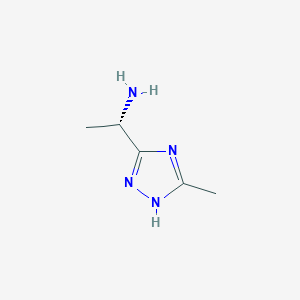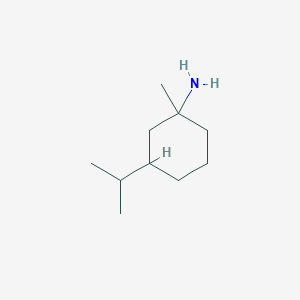
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated aromatic amine compound with the molecular formula C10H11F2N. It is characterized by the presence of two fluorine atoms at the 2nd and 6th positions on the naphthalene ring, and an amine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method includes the reaction of 2,6-difluoronaphthalene with ammonia or an amine under high temperature and pressure conditions .
Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation and fluorination processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into tetrahydronaphthalene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-amine
Comparison: 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9-10H,1,4,13H2 |
InChI Key |
UGXNUAISYZOWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)








![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)

